molecular formula C21H23NO3 B11643521 8-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

8-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

Cat. No.: B11643521
M. Wt: 337.4 g/mol
InChI Key: IBGGEPKJZZEQSR-UHFFFAOYSA-N
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Description

8-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is a complex organic compound that belongs to the class of cyclohepta[c]pyrrol derivatives This compound is characterized by its unique structure, which includes ethoxy groups and a dimethylcyclohepta[c]pyrrol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
  • 4-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one

Uniqueness

8-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one is unique due to its specific structural features, such as the presence of ethoxy groups and the cyclohepta[c]pyrrol core

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

4-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-8-one

InChI

InChI=1S/C21H23NO3/c1-5-24-17-12-10-16(11-13-17)22-14(3)20-18(23)8-7-9-19(25-6-2)21(20)15(22)4/h7-13H,5-6H2,1-4H3

InChI Key

IBGGEPKJZZEQSR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C3C(=O)C=CC=C(C3=C2C)OCC)C

Origin of Product

United States

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